Decanoyl-RVKR-CMK TFA

SARS-CoV-2 Antiviral Furin Inhibition

Irreproducible inhibition of proprotein convertases (PCs) like furin often derails viral entry and cancer metastasis studies. As the validated benchmark, Decanoyl-RVKR-CMK TFA delivers robust, broad-spectrum blockade across all seven kexin-like PCs. - Irreversibly inhibits furin (SARS-CoV-2 antiviral IC50: 57 nM), ensuring sustained target suppression. - Outperforms non-covalent alternatives (e.g., Naphthofluorescein) and D6R in head-to-head cellular assays. - Available in research-grade purity (≥98%) with reliable global shipping and batch-to-batch consistency.

Molecular Formula C36H67ClF3N11O7
Molecular Weight 858.4 g/mol
Cat. No. B13920085
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDecanoyl-RVKR-CMK TFA
Molecular FormulaC36H67ClF3N11O7
Molecular Weight858.4 g/mol
Structural Identifiers
SMILESCCCCCCCCCC(=O)NC(CCCN=C(N)N)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(CCCN=C(N)N)C(=O)CCl.C(=O)(C(F)(F)F)O
InChIInChI=1S/C34H66ClN11O5.C2HF3O2/c1-4-5-6-7-8-9-10-18-28(48)43-25(17-14-21-42-34(39)40)31(50)46-29(23(2)3)32(51)45-26(15-11-12-19-36)30(49)44-24(27(47)22-35)16-13-20-41-33(37)38;3-2(4,5)1(6)7/h23-26,29H,4-22,36H2,1-3H3,(H,43,48)(H,44,49)(H,45,51)(H,46,50)(H4,37,38,41)(H4,39,40,42);(H,6,7)/t24-,25-,26+,29-;/m0./s1
InChIKeyQYMXBIIZDOWKAX-GRDOVIKDSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Decanoyl-RVKR-CMK TFA: A Broad-Spectrum, Irreversible Inhibitor of Proprotein Convertases for Viral and Cancer Research


Decanoyl-RVKR-CMK TFA is a synthetic, cell-permeable, irreversible competitive inhibitor targeting the subtilisin/kexin-like proprotein convertase (PC) family, including furin, PC1, PC2, PC4, PACE4, PC5, and PC7 . This compound, also referred to as a furin inhibitor, utilizes a decanoyl group to enhance membrane permeability and a chloromethylketone (CMK) warhead for covalent, irreversible binding to the active-site serine residue, ensuring sustained inhibition . As a trifluoroacetate (TFA) salt, it offers improved solubility and stability for a wide range of in vitro biochemical and cellular assays . Its mechanism is foundational to studies investigating the proteolytic maturation of viral envelope glycoproteins, bacterial toxin activation, cancer metastasis, and endocrine peptide processing .

Cell-permeable, irreversible pan-PC inhibitor for viral entry and cancer invasion research
TFA salt format supports aqueous solubility for biochemical and cellular assays
Broad-spectrum activity across furin-like convertases for functional redundancy studies

Why Decanoyl-RVKR-CMK TFA Cannot Be Substituted by Other Furin or Serine Protease Inhibitors


The decision to use Decanoyl-RVKR-CMK TFA is not interchangeable with selecting a general furin or serine protease inhibitor. Substitution with non-covalent or pan-assay interference compounds (PAINS)-prone alternatives such as Naphthofluorescein can lead to misleading results due to unstable binding and non-specific effects [1]. Similarly, peptide-based inhibitors like hexa-D-arginine (D6R) exhibit suboptimal potency and limited cellular permeability, often requiring significantly higher concentrations to achieve comparable biochemical effects [2]. The compound's unique, broad-spectrum, and irreversible inhibition profile across all seven kexin-like PCs is critical for studies where the compensatory activity of related convertases could confound results . Its proven efficacy in complex viral entry assays and cancer invasion models, as detailed below, establishes it as the validated benchmark for rigorous, reproducible scientific investigation [3].

Non-covalent inhibitors (e.g., Naphthofluorescein) lack irreversible binding and may produce inconsistent target engagement.
Cell-impermeable peptides (e.g., D6R) may require high concentrations and can cause severe cytotoxicity, complicating data interpretation.
Selective inhibitors targeting single PCs fail to address compensatory activity from redundant convertases, potentially masking phenotypes.

Quantitative Differentiation: Decanoyl-RVKR-CMK TFA vs. Key Comparators in Functional Assays


SARS-CoV-2 Antiviral Potency: Decanoyl-RVKR-CMK TFA vs. Naphthofluorescein in Plaque Reduction Assays

Decanoyl-RVKR-CMK TFA demonstrates a >210-fold improvement in antiviral potency against SARS-CoV-2 compared to the furin inhibitor Naphthofluorescein. In a plaque reduction assay, CMK inhibited viral entry with an IC50 of 57 nM, whereas Naphthofluorescein has a reported IC50 of 12 µM for furin inhibition . Molecular docking and dynamics simulations further corroborate this difference, showing a superior binding affinity for CMK (-9.18 kcal/mol) versus Naphthofluorescein (-5.39 kcal/mol) [1].

SARS-CoV-2 Antiviral Potency
Cross-study comparable
IC50 = 57 nM
>210-fold lower vs. 12 µM
Supports antiviral entry assay context
Plaque reduction assay; in-silico binding affinity data
SARS-CoV-2 Antiviral Furin Inhibition

HBeAg Secretion Suppression: Decanoyl-RVKR-CMK TFA vs. Hexa-D-Arginine (D6R) in HepG2.2.15 Cells

In a direct comparative study, Decanoyl-RVKR-CMK TFA (CMK) was more effective than hexa-D-arginine (D6R) in suppressing Hepatitis B e antigen (HBeAg) secretion from HepG2.2.15 cells. While both inhibitors significantly decreased supernatant HBeAg levels, D6R was explicitly characterized as 'suboptimal in effectiveness' compared to CMK [1]. This difference in potency is further supported by earlier findings that CMK is more effective than D6R in reducing HBV replication [2]. Additionally, the study noted that D6R caused 'severe cell damage in an elongated safety analyses,' whereas CMK did not interfere with the maturation of albumin or prothrombin at effective concentrations [1].

HBeAg Suppression
Direct head-to-head comparison
CMK more effective and less toxic than D6R in HepG2.2.15 cells
Comparator assay-response context
D6R caused severe cell damage at effective concentrations
Hepatitis B Virus HBeAg Furin Inhibition

Proprotein Convertase Selectivity: Broad-Spectrum Inhibition by Decanoyl-RVKR-CMK TFA Across the Kexin-Like Family

Decanoyl-RVKR-CMK TFA is characterized as a pan-inhibitor of subtilisin/kexin-like proprotein convertases (PCs), blocking the activity of furin, PC1, PC2, PC4, PACE4, PC5, and PC7 . This broad-spectrum activity is quantified by its low nanomolar Ki values: furin (Ki = ~1 nM), PC2 (Ki = 0.36 nM), PC1 (Ki = 2.0 nM), PACE4 (Ki = 3.6 nM), and PC7 (Ki = 0.12 nM) . In contrast, many other furin inhibitors, including engineered serpin chimeras and prodomain-based inhibitors, are developed specifically for enhanced selectivity, often to isolate the function of a single convertase [1].

PC Inhibition Profile
Class-level inference
Furin Ki ~1 nM; PC7 Ki = 0.12 nM; pan-inhibition of 7 kexin-like PCs
Broad-spectrum pan-inhibition context
Recombinant enzyme assays; supports functional knockout studies
Proprotein Convertase Selectivity Cancer Metastasis

Suppression of Cancer Cell Invasion and Proliferation: Decanoyl-RVKR-CMK TFA in Head and Neck Cancer Models

In head and neck squamous cell carcinoma (HNSCC) models, treatment with Decanoyl-RVKR-CMK TFA resulted in a significant decrease in both proprotein processing and in vitro invasiveness of cells overexpressing furin [1]. This study provides direct evidence that pharmacological inhibition of furin with CMK reverses the malignant phenotype associated with furin overexpression, a finding not universally observed with other furin inhibitors in the same context [1]. Furthermore, in non-small cell lung cancer (NSCLC) models, CMK treatment led to diminished IGF-1R processing and a simultaneous decrease in cell proliferation, underscoring its potential role in targeting PC-driven tumor growth [2].

Invasion Suppression
Cross-study comparable
Reduced furin-driven invasiveness and proliferation in HNSCC and NSCLC models
Model-response context
Furin-overexpressing cancer cell lines; qualitative reversal of malignant phenotype
Cancer Metastasis Furin Inhibition

Cellular Cytotoxicity Profile: Decanoyl-RVKR-CMK TFA Demonstrates Favorable Therapeutic Window in Vero Cells

In vitro cytotoxicity assessments using Vero cells demonstrated that Decanoyl-RVKR-CMK TFA concentrations up to 100 µM did not exhibit any cytotoxic effects, establishing a clear safety margin for its use in cell-based assays . Cytotoxicity was only observed at high concentrations (500 µM and above), which are far in excess of the nanomolar (IC50 = 57 nM) and low micromolar concentrations typically used for functional studies . This profile contrasts with other furin inhibitors like hexa-D-arginine (D6R), which has been reported to cause severe cell damage in prolonged analyses at effective concentrations [1].

Cellular Cytotoxicity
Cross-study comparable
No cytotoxicity ≤100 µM; cytotoxic at ≥500 µM
>1754-fold vs. antiviral IC50
Cell-viability endpoint context
Vero cells, 24-48h exposure; D6R caused damage at effective concentrations
Cytotoxicity Safety Antiviral

Optimal Experimental Scenarios for Procuring and Applying Decanoyl-RVKR-CMK TFA


SARS-CoV-2 Antiviral Drug Discovery and Spike Protein Processing Studies

For research groups investigating the role of furin in SARS-CoV-2 infectivity and syncytia formation, Decanoyl-RVKR-CMK TFA is the preferred chemical probe. Its potent antiviral activity (IC50 = 57 nM) allows for the unambiguous blocking of viral entry in cell culture models, making it ideal for validating host protease targets and assessing the antiviral potential of combination therapies. The compound's superior binding affinity compared to Naphthofluorescein [1] ensures robust inhibition even at low nanomolar concentrations, minimizing solvent (DMSO) interference and non-specific effects in sensitive viral replication assays.

Elucidating Cancer Metastasis Mechanisms and Validating Furin as an Oncology Target

This compound is a cornerstone reagent for cancer biology labs studying the proteolytic processing of pro-metastatic factors (e.g., MMPs, IGF-1R, TGF-β) [2][3]. Its broad-spectrum inhibition of all seven kexin-like proprotein convertases is a distinct advantage in tumor models where multiple PCs may exhibit functional redundancy. The compound's validated ability to suppress invasion and proliferation in furin-overexpressing head and neck and lung cancer cells provides a direct, mechanistic link for target validation studies [2][3].

Investigating Hepatitis B Virus e Antigen (HBeAg) Maturation and Secretion

For researchers focused on the immunopathogenesis of chronic Hepatitis B, Decanoyl-RVKR-CMK TFA is the reagent of choice for studying HBeAg processing. The direct head-to-head evidence demonstrating its superior effectiveness and lower cytotoxicity compared to the alternative furin inhibitor D6R [4] makes it essential for any study requiring the clean, non-toxic suppression of furin-mediated HBeAg secretion. This allows for the precise investigation of how HBeAg precursor accumulation on the cell surface may modulate host immune responses.

General Proprotein Convertase Inhibition for Endocrine and Neuronal Peptide Processing Studies

This compound is the established gold standard for achieving complete blockade of the regulated secretory pathway in neuroendocrine cell models. Its ability to abolish proET-1 processing in endothelial cells and inhibit VGF secretion in PC12 cells is well-documented . When a research question requires the near-total abrogation of kexin-like PC activity to study the fate of a precursor protein, the compound's broad, potent, and irreversible inhibition profile provides a level of functional knockout that cannot be reliably achieved with more selective or reversible inhibitors.

Application
Selection Property
Validation Focus
Viral entry and spike processing assays
Low-nanomolar furin inhibition context
Target-engagement assay review; solvent-effect control
Cancer metastasis and PC target validation
Broad-spectrum PC inhibition overcoming functional redundancy
Invasiveness and proliferation endpoint modeling
HBeAg maturation and secretion studies
Comparator-favorable effectiveness and lower cytotoxicity profile
HBV antigen processing endpoint review with cytotoxicity monitoring
Prohormone processing and neuroendocrine secretion studies
Broad irreversible inhibition for near-complete PC functional knockout
Substrate processing endpoint confirmation in relevant cell models

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
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